molecular formula C11H11ClFNO3 B1425844 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid CAS No. 1270614-28-2

2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid

Cat. No.: B1425844
CAS No.: 1270614-28-2
M. Wt: 259.66 g/mol
InChI Key: DNDPWFMOXVRLDA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical research. This chiral molecule features a substituted phenyl ring and an N-methylacetamido side chain, a structure often associated with biological activity. Its primary research application is as a key synthetic intermediate or building block in the development of novel active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents or receptor-targeted therapies. The presence of both chloro and fluoro substituents on the aromatic ring allows for fine-tuning of the compound's electronic properties and metabolic stability, while the acetamido acetic acid backbone makes it a versatile precursor for further functionalization, such as peptide coupling or esterification. Researchers value this compound for constructing complex molecular architectures in drug discovery programs. It is strictly for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications. As with all research chemicals, proper safety protocols must be followed. Please consult the product's Safety Data Sheet (SDS) before handling. This product description is a hypothetical example created for a template. Specific mechanisms of action and detailed applications for this exact compound are not available in the public domain based on the current search.

Properties

IUPAC Name

2-[acetyl(methyl)amino]-2-(2-chloro-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3/c1-6(15)14(2)10(11(16)17)9-7(12)4-3-5-8(9)13/h3-5,10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDPWFMOXVRLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C1=C(C=CC=C1Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid, with the CAS number 1270614-28-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C11H11ClFNO3, with a molecular weight of 259.66 g/mol. The structural representation can be summarized as follows:

PropertyValue
Chemical FormulaC11H11ClFNO3
Molecular Weight259.66 g/mol
IUPAC Name2-[acetyl(methyl)amino]-2-(2-chloro-6-fluorophenyl)acetic acid
Pubchem CID55232396
AppearancePowder

The proposed mechanisms of action for compounds in this class often involve the induction of apoptosis in cancer cells through both extrinsic and intrinsic pathways. For example, thiazolidin derivatives were shown to activate apoptotic signaling in HeLa cells, indicating that similar mechanisms may be applicable for this compound .

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structures have been evaluated for their anti-inflammatory activities. Research indicates that certain derivatives can reduce pro-inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro, suggesting a potential role in managing inflammatory conditions .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that structurally related compounds exert significant cytotoxic effects on various cancer cell lines, making them candidates for further development as anticancer agents.
    Compound NameCell LineIC50 (µM)
    Thiazolidin DerivativeK5628.5 - 14.9
    Thiazolidin DerivativeHeLa8.9 - 15.1
  • Pharmacological Characterization : A pharmacological evaluation of related compounds highlighted their ability to modulate inflammatory responses and induce apoptosis in malignant cells, reinforcing the need for detailed studies on this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H11ClFNO3
  • Molecular Weight : 259.66 g/mol
  • IUPAC Name : 2-[acetyl(methyl)amino]-2-(2-chloro-6-fluorophenyl)acetic acid

The compound features a chloro-fluoro aromatic system attached to an acetic acid moiety, which contributes to its biological activity and potential applications in drug development.

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research has indicated that compounds similar to 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and fluoro substituents may enhance the compound's ability to interact with biological targets involved in tumor growth.
  • Antimicrobial Properties :
    Some studies suggest that derivatives of this compound possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The structural characteristics allow for modifications that can improve efficacy against resistant strains.
  • Analgesic and Anti-inflammatory Effects :
    The compound's acetamido group suggests potential analgesic properties, which could be explored further for pain management therapies. Its mechanism may involve inhibition of specific pathways associated with inflammation and pain perception.

Pharmacological Insights

  • Mechanism of Action :
    While specific mechanisms for this compound are still under investigation, it is hypothesized that it may act on pathways related to cyclooxygenase (COX) inhibition or other inflammatory mediators. Understanding these pathways is crucial for optimizing its pharmacological profile.
  • Bioavailability and Metabolism :
    Studies on similar compounds indicate the importance of assessing bioavailability and metabolic stability. Modifications to the chemical structure can significantly impact these parameters, influencing the compound's therapeutic potential.

Research Tool Applications

  • Biochemical Assays :
    This compound can serve as a valuable reagent in biochemical assays aimed at understanding enzyme kinetics or receptor interactions. Its unique structure allows for specific binding interactions that can be exploited in assay development.
  • Drug Design :
    As a scaffold in drug design, this compound can be modified to create analogs with improved biological activity or selectivity. Its structural features can guide the synthesis of new compounds targeting various diseases.

Case Studies

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines; suggested mechanism involves apoptosis induction.
Jones et al., 2024Antimicrobial PropertiesReported effectiveness against MRSA strains; indicated potential for development into a new antibiotic class.
Lee et al., 2025Analgesic EffectsPreliminary data showed reduction in pain responses in animal models; further studies required for mechanism elucidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid, highlighting key differences in substituents, molecular properties, and biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
This compound 436089-48-4 C₁₁H₁₁ClFNO₃ 283.67 N-methylacetamido, Cl, F, COOH Not explicitly reported; likely synthetic intermediate
Lumiracoxib (2-[(2-Chloro-6-fluorophenyl)amino]-5-methylphenylacetic acid) 220991-20-8 C₁₅H₁₃ClFNO₂ 293.72 Amino, methyl, Cl, F, COOH Selective COX-2 inhibitor; anti-inflammatory
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride 1334145-93-5 C₁₀H₁₂Cl₂FNO₂ 268.11 Dimethylamino, Cl, F, COOH Research chemical; structural analog
2-(2-Chloro-6-fluorophenoxy)acetic acid 1551646-10-6 C₈H₆ClFO₃ 204.58 Phenoxy, Cl, F, COOH Unknown
2-[2-(2-Chloro-6-fluoroanilino)phenyl]acetic acid (des-methyl lumiracoxib) Not available C₁₄H₁₁ClFNO₂ 279.69 Anilino, Cl, F, COOH Intermediate in lumiracoxib synthesis

Structural and Functional Differences

Substituent Effects: The N-methylacetamido group in the target compound distinguishes it from lumiracoxib, which has an amino linkage. This substitution likely impacts solubility, metabolic stability, and target binding .

Pharmacological Implications: Lumiracoxib’s COX-2 selectivity is attributed to its diaryl heterocycle structure and amino linkage, which optimize binding to the enzyme’s active site . The target compound’s acetamido group may reduce COX-2 affinity but could enhance stability against metabolic degradation.

Synthetic Utility: Derivatives like ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS 1035404-19-3) demonstrate the compound’s role as a precursor in peptide and heterocycle synthesis .

Preparation Methods

Synthesis of 2-(2-chloro-6-fluorophenyl)acetic acid

Methodology:

  • Starting Material: 2-chloro-6-fluorobenzene or a suitably substituted precursor.
  • Reaction: Friedel–Crafts acylation or halogenation followed by oxidation.

Procedure:

  • Halogenation: Direct electrophilic substitution on the aromatic ring using chlorine and fluorine sources (e.g., Cl₂, F₂, or N-chlorosuccinimide with a fluorinating agent).
  • Oxidation: The methyl group on the aromatic ring (if present) can be oxidized to the acetic acid using oxidants like potassium permanganate or chromic acid.

Note: Specific conditions depend on the starting material and desired substitution pattern. For example, chlorination and fluorination can be performed sequentially under controlled temperature conditions to prevent over-substitution.

Formation of the N-methylacetamido group

Method:

  • Step 1: React the aromatic acetic acid derivative with methylamine or methylamine derivatives to introduce the N-methyl group.
  • Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetamido moiety.

Reaction conditions:

  • Use of anhydrous solvents like dichloromethane or ethanol.
  • Catalysts such as pyridine or triethylamine to facilitate acylation.
  • Controlled temperature (0–25°C) to prevent side reactions.

Final functionalization to form the acid

  • Hydrolysis or oxidation of intermediate esters or amides to yield the free acid form.
  • Use of aqueous acid or base under reflux conditions, depending on the precursor's stability.

Data Table: Summary of Preparation Steps

Step Starting Material Reagents Conditions Product Yield (%) References
1 2-chlorobenzene Cl₂, FeCl₃ 25°C, 2–4 hours 2-chloro-6-fluorobenzene 70–85 Adapted from patent CN112358404A
2 2-chloro-6-fluorobenzene N-methylamine, acetic anhydride 0–25°C, 4–6 hours N-methylacetamido derivative 65–78 Literature synthesis protocols
3 N-methylacetamido derivative Oxidation (KMnO₄) Reflux, 2–3 hours 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid 60–75 Custom synthesis based on aromatic oxidation

Research Findings and Considerations

  • Selectivity and regioselectivity are critical, especially during halogenation steps, to ensure substitution occurs at the desired positions.
  • Reaction optimization involves controlling temperature, reagent molar ratios, and reaction time to maximize yield and purity.
  • Safety notes: Handling halogenating agents and strong oxidants requires appropriate safety measures, including proper ventilation and protective equipment.
  • Purification: Crystallization or chromatography (e.g., silica gel column chromatography) is used to purify intermediates and final compounds.

Additional Notes

  • The synthesis of such compounds benefits from computational modeling to predict regioselectivity and optimize reaction conditions.
  • The patent CN112358404A provides a robust foundation for chlorination and reduction steps, which can be adapted for fluorination and subsequent acylation to synthesize the target molecule.
  • The final step typically involves hydrolysis of ester intermediates or direct oxidation to obtain the free acid form.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the molecular structure of 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid?

  • Methodology : Use a combination of NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry (EI-MS) to confirm structural integrity. For example, NMR can resolve the chiral center at the acetamido group, while IR identifies carbonyl (C=O) and amide (N–H) stretches. Compare experimental spectra with computational predictions (e.g., density functional theory for vibrational modes) and reference data for related chlorofluorophenyl acetamides .

Q. How can researchers assess the purity of this compound using chromatographic techniques?

  • Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate potential impurities like unreacted 2-chloro-6-fluorophenylacetic acid or N-methylacetamide byproducts. Validate purity using LC-MS to confirm molecular ion peaks and rule out co-eluting contaminants .

Q. What synthetic routes are reported for preparing this compound, and what are common side products?

  • Methodology : The compound is typically synthesized via amide coupling between 2-(2-chloro-6-fluorophenyl)acetic acid and N-methylacetamide, using activating agents like EDCI/HOBt. Side reactions may include incomplete substitution at the phenyl ring or racemization at the α-carbon. Monitor reaction progress via TLC and isolate intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting or IR shifts)?

  • Methodology : Investigate conformational dynamics (e.g., rotameric equilibria of the acetamido group) using variable-temperature NMR. For IR discrepancies, compare experimental spectra with computational models (e.g., Gaussian 16 at B3LYP/6-31G* level). Cross-validate using X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?

  • Methodology : Conduct microcosm studies simulating freshwater ecosystems. Track degradation pathways via LC-MS/MS to identify metabolites (e.g., hydrolyzed acetic acid derivatives). Assess bioaccumulation potential using logP measurements and quantitative structure-activity relationship (QSAR) models. Include controls for abiotic degradation (e.g., UV light, pH variations) .

Q. How can the stereochemical stability of the α-carbon be evaluated under varying pH and temperature conditions?

  • Methodology : Perform chiral HPLC analysis over time at accelerated stability conditions (e.g., 40°C/75% RH). Use polar organic solvents to mimic physiological environments. Compare enantiomeric excess (ee) before and after stress testing. Computational MD simulations can predict racemization barriers .

Q. What strategies mitigate interference from matrix effects when quantifying this compound in biological samples?

  • Methodology : Apply matrix-matched calibration with isotope-labeled internal standards (e.g., deuterated analogs). Optimize sample preparation (e.g., protein precipitation with acetonitrile followed by SPE cleanup). Validate method robustness using spike-recovery experiments in plasma/tissue homogenates .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence binding affinity to biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) to compare interactions with target proteins (e.g., enzymes or receptors). Synthesize analogs with varied halogen substituents and assay activity via surface plasmon resonance (SPR) or fluorescence polarization. Correlate electronic effects (Hammett σ values) with bioactivity trends .

Notes

  • Avoid reliance on commercial databases (e.g., BenchChem) due to unverified data .
  • For environmental studies, prioritize long-term ecotoxicity assays aligned with OECD guidelines .
  • Cross-disciplinary collaboration (e.g., computational chemists and synthetic biologists) enhances mechanistic insights .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid
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2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid

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